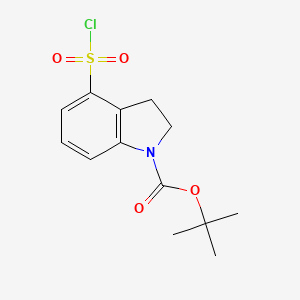

tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate

説明

tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate is a specialized indoline derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 4-position of the indoline ring and a tert-butyl carbamate protecting group at the 1-position. The chlorosulfonyl moiety confers high electrophilicity, making the compound a versatile intermediate for synthesizing sulfonamides, sulfonyl esters, and other sulfur-containing pharmaceuticals . Its molecular formula is C₁₃H₁₅ClNO₄S, with a molecular weight of 316.78 g/mol.

The compound’s reactivity is primarily driven by the chlorosulfonyl group, which participates in nucleophilic aromatic substitution (NAS) or coupling reactions. Its applications span medicinal chemistry, particularly in the development of protease inhibitors and kinase-targeting agents, where sulfonamide linkages are critical .

特性

IUPAC Name |

tert-butyl 4-chlorosulfonyl-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4S/c1-13(2,3)19-12(16)15-8-7-9-10(15)5-4-6-11(9)20(14,17)18/h4-6H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYVFFUFRIVEKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2229261-95-2 | |

| Record name | tert-butyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate typically involves the reaction of indoline derivatives with chlorosulfonyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indoline derivatives. The process includes steps like protection of the indoline nitrogen, introduction of the chlorosulfonyl group, and subsequent deprotection to yield the final product .

化学反応の分析

Types of Reactions: tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding indoline derivative.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alcohols, and bases like triethylamine.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

Sulfonamide Derivatives: Formed by substitution with amines.

Sulfonate Esters: Formed by substitution with alcohols.

Reduced Indoline Derivatives: Formed by reduction of the chlorosulfonyl group.

科学的研究の応用

Organic Synthesis

Tert-butyl 4-(chlorosulfonyl)indoline-1-carboxylate serves as an important intermediate in organic synthesis. Its chlorosulfonyl group allows for various chemical transformations, including:

- Substitution Reactions : The chlorosulfonyl group can be substituted with nucleophiles (amines or alcohols), yielding sulfonamide or sulfonate derivatives.

- Reduction Reactions : Reducing agents can remove the chlorosulfonyl group, producing corresponding indoline derivatives.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Substitution | Amines, Alcohols | Sulfonamide Derivatives, Sulfonate Esters |

| Reduction | Lithium Aluminum Hydride, Sodium Borohydride | Reduced Indoline Derivatives |

Research indicates that tert-butyl 4-(chlorosulfonyl)indoline-1-carboxylate exhibits potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest weak antimicrobial activity, indicating potential as an antibacterial and antifungal agent.

- Anticancer Activity : Case studies have shown efficacy against cancer cell lines, such as HCT116, with IC50 values around 6.2 μM.

Medicinal Chemistry

The compound is being explored for drug development due to its ability to interact with various biological targets. Its mechanism of action involves forming covalent bonds with nucleophilic sites on proteins, potentially altering their function. This property is particularly valuable in designing inhibitors for specific diseases.

Case Studies

- Anticancer Research : In vitro studies demonstrated that tert-butyl 4-(chlorosulfonyl)indoline-1-carboxylate inhibited the growth of HCT116 cancer cells at concentrations of 6.2 μM, suggesting its potential as a lead compound in anticancer drug development .

- Antimicrobial Studies : A study reported its application in developing new antimicrobial agents targeting resistant bacterial strains. The compound's structure allows for modifications that enhance its efficacy against pathogens .

Potential Implications

The applications of tert-butyl 4-(chlorosulfonyl)indoline-1-carboxylate extend into various fields:

- Pharmaceutical Industry : As a building block for synthesizing novel drug candidates.

- Materials Science : Its unique chemical properties make it suitable for developing new polymers and specialty chemicals.

Limitations and Future Directions

Despite its promising applications, the compound's stability poses challenges in handling and storage. Future research should focus on:

- Developing more stable derivatives.

- Expanding its biological activity profile through structural modifications.

- Investigating its use in advanced materials and complex organic molecules.

作用機序

The mechanism of action of tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate involves its interaction with biological molecules through its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . The compound’s indoline moiety may also interact with specific receptors or enzymes, contributing to its biological effects .

類似化合物との比較

Comparison with Similar Compounds

To contextualize tert-butyl 4-(chlorosulfonyl)indoline-1-carboxylate, we compare it structurally and functionally with analogous indoline and indole derivatives (Table 1).

Table 1: Comparative Analysis of Indoline/Indole Derivatives

Functional Group Reactivity

- Chlorosulfonyl vs. Hydroxyl () : The 4-chlorosulfonyl group in the target compound is markedly more electrophilic than the 6-hydroxyl group in tert-butyl 6-hydroxyindoline-1-carboxylate. This difference enables sulfonylation reactions (e.g., with amines to form sulfonamides) versus hydroxyl-based etherification or esterification .

- Chlorosulfonyl vs. Boronate () : Boronate esters (e.g., in tert-butyl 5-methoxy-6-(dioxaborolane)indoline-1-carboxylate) are pivotal in cross-coupling reactions (Suzuki-Miyaura). In contrast, the chlorosulfonyl group is more suited for NAS or sulfonyl chloride chemistry .

- Chlorosulfonyl vs. Aminomethyl (): The aminomethyl group in tert-butyl 4-(aminomethyl)indoline-1-carboxylate facilitates amide bond formation, whereas the chlorosulfonyl group targets sulfur-based linkages, expanding utility in divergent drug discovery pipelines .

Structural and Pharmacological Implications

- Indoline vs. The saturated ring may also influence binding affinity in enzyme inhibition .

- Positional Isomerism : Substituent position significantly impacts bioactivity. For example, 4-chlorosulfonyl (target) vs. 6-hydroxy () alters electronic distribution, affecting interactions with biological targets like kinases or proteases .

生物活性

tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group and a chlorosulfonyl moiety attached to an indoline framework. This structure enhances its reactivity, making it a suitable candidate for various biological interactions.

The biological activity of tert-butyl 4-(chlorosulfonyl)indoline-1-carboxylate is primarily attributed to its chlorosulfonyl group, which acts as an electrophile. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity or altering their function. Such interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Its ability to interact with cellular targets suggests possible mechanisms for inhibiting cancer cell proliferation. For instance, studies on structurally related compounds have demonstrated significant cytotoxic effects against cancer cell lines, including breast and colon cancer cells .

Case Studies and Research Findings

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Indoline derivatives | Anticancer (HCT116) | 6.2 μM | |

| Indolylarylsulfone derivatives | Antiviral (HIV) | Not specified | |

| Benzothiadiazine derivatives | CDK4 inhibitor | Not specified |

Detailed Findings

- Anticancer Activity : In vitro studies have shown that indoline derivatives can inhibit the growth of cancer cells. For example, a related compound demonstrated an IC50 value of 6.2 μM against the HCT116 colon carcinoma cell line .

- Antiviral Potential : Compounds in the indole family have also been explored for antiviral activity, particularly against HIV-1 reverse transcriptase. These findings suggest that tert-butyl 4-(chlorosulfonyl)indoline-1-carboxylate may possess similar antiviral properties .

Synthetic Routes and Applications

tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate is synthesized through the reaction of indoline derivatives with chlorosulfonyl isocyanate under controlled conditions. This compound serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals, highlighting its importance in drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 4-(chlorosulfonyl)indoline-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves sulfonylation of tert-butyl indoline derivatives using chlorosulfonic acid or sulfuryl chloride under anhydrous conditions. For example, tert-butyl indoline intermediates are reacted with chlorosulfonic acid at 0–5°C in dichloromethane, followed by quenching with ice water to isolate the product. Yield optimization requires strict temperature control and inert atmospheres to minimize hydrolysis of the chlorosulfonyl group . Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is typically used for purification.

Q. Which analytical techniques are most effective for characterizing tert-butyl 4-(chlorosulfonyl)indoline-1-carboxylate?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the indoline scaffold and tert-butyl group. The chlorosulfonyl group’s deshielding effect on adjacent protons is a key diagnostic marker .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and confirms the chlorosulfonyl group’s orientation. Software suites like SHELX (for structure refinement) and WinGX/ORTEP (for visualization) are recommended .

- IR Spectroscopy : Stretching vibrations for the sulfonyl group (S=O, ~1350–1150 cm) and carbonyl (C=O, ~1700 cm) validate functional groups .

Q. What safety protocols are essential when handling tert-butyl 4-(chlorosulfonyl)indoline-1-carboxylate in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particulates .

- Storage : Store in airtight containers at room temperature, away from moisture and strong oxidizers. Decomposition products (e.g., SO) may form under heat .

- Spill Management : Neutralize spills with sodium bicarbonate and collect using non-combustible absorbents. Avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can low yields during the sulfonylation step be systematically addressed?

- Methodological Answer : Low yields often result from competing hydrolysis of the chlorosulfonyl intermediate. Solutions include:

- Temperature Control : Maintain sub-zero temperatures (−10°C to 0°C) during reagent addition .

- Solvent Selection : Use aprotic solvents (e.g., DCM or THF) to stabilize reactive intermediates.

- Stoichiometry : Employ excess chlorosulfonic acid (1.5–2.0 equivalents) to drive the reaction to completion .

Q. How can hydrogen-bonding interactions in the crystal structure of this compound be analyzed to predict packing behavior?

- Methodological Answer : Graph set analysis (as per Etter’s rules) identifies hydrogen-bonding motifs (e.g., chains, rings). Using software like Mercury (CCDC), analyze donor-acceptor distances (typically 2.8–3.2 Å for O–H···O/S interactions) and angles (>120°). For tert-butyl derivatives, bulky substituents often disrupt close packing, leading to voids or solvent inclusion .

Q. What strategies resolve discrepancies between spectroscopic data and computational modeling (e.g., DFT)?

- Methodological Answer :

- Dynamic Effects : Account for conformational flexibility (e.g., tert-butyl rotation) by performing NMR calculations with Boltzmann-weighted ensembles.

- Solvent Corrections : Apply implicit solvent models (e.g., PCM) to DFT calculations to match experimental H NMR shifts .

- X-ray Validation : Use crystallographic data as a ground-truth reference to refine computational parameters .

Q. How can reaction pathways for the chlorosulfonyl group’s reactivity be mechanistically probed?

- Methodological Answer :

- Kinetic Studies : Monitor sulfonylation rates via in situ IR or HPLC to identify rate-determining steps.

- Isotopic Labeling : Use S or O isotopes to trace sulfuryl group transfer mechanisms .

- Computational Modeling : DFT simulations (e.g., Gaussian) can map transition states and activation energies for nucleophilic substitution at the sulfur atom .

Q. How do solvent polarity and proticity affect the stability of tert-butyl 4-(chlorosulfonyl)indoline-1-carboxylate?

- Methodological Answer :

- Hydrolysis Susceptibility : In polar protic solvents (e.g., water, methanol), the chlorosulfonyl group hydrolyzes rapidly to sulfonic acid. Stability tests in DMSO or acetonitrile show >90% integrity over 24 hours .

- Storage Recommendations : Anhydrous DCM or THF is optimal for short-term storage. Add molecular sieves (3Å) to scavenge trace moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。